molecular formula C7H11ClF3NO3 B13520433 2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

Cat. No.: B13520433
M. Wt: 249.61 g/mol
InChI Key: GDZLXJXLMATQCT-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3 and a molecular weight of 249.6153 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with various biomolecules, influencing their activity and function .

Comparison with Similar Compounds

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds, such as:

    2-[6-(Trifluoromethyl)morpholin-3-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of an acetic acid moiety.

    2-[6-(Trifluoromethyl)morpholin-3-yl]propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.

The uniqueness of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.61 g/mol

IUPAC Name

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H

InChI Key

GDZLXJXLMATQCT-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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